molecular formula C10H11BrClN B13022721 (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13022721
M. Wt: 260.56 g/mol
InChI Key: PEVBOOUDFHGWHP-VIFPVBQESA-N
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Description

(S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of bromine and chlorine substituents on the naphthalene ring, as well as an amine group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a tetrahydronaphthalene precursor, followed by the introduction of the amine group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the reduction of a nitro or nitrile intermediate to form the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

(S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation and activity of the target molecules. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with the opposite stereochemistry.

    5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-nitrile: A nitrile derivative of the compound.

Uniqueness

The uniqueness of (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific stereochemistry and the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1S)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

PEVBOOUDFHGWHP-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N

Origin of Product

United States

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